molecular formula C9H6N2S2 B136367 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile CAS No. 142892-33-9

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile

Cat. No.: B136367
CAS No.: 142892-33-9
M. Wt: 206.3 g/mol
InChI Key: LHKRIZHEMZWWPS-UHFFFAOYSA-N
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Description

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused thiophene and pyridine ring system, with a methylthio group at the 2-position and a carbonitrile group at the 3-position. Thienopyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials . One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thienopyridines.

Mechanism of Action

The mechanism of action of 2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, thienopyridines have been reported to inhibit Pim-1 kinase and modulate multidrug resistance . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio and carbonitrile groups enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes.

Properties

CAS No.

142892-33-9

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2-methylsulfanylthieno[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C9H6N2S2/c1-12-9-6(4-10)7-5-11-3-2-8(7)13-9/h2-3,5H,1H3

InChI Key

LHKRIZHEMZWWPS-UHFFFAOYSA-N

SMILES

CSC1=C(C2=C(S1)C=CN=C2)C#N

Canonical SMILES

CSC1=C(C2=C(S1)C=CN=C2)C#N

Synonyms

Thieno[3,2-c]pyridine-3-carbonitrile, 2-(methylthio)- (9CI)

Origin of Product

United States

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